Cas no 1250581-39-5 (methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate)

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is a versatile ester derivative featuring a pyrazole moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The compound's structure combines a reactive ester group with a substituted pyrazole ring, making it a valuable intermediate for constructing more complex heterocyclic systems. Its stability under standard conditions and compatibility with various reaction conditions, such as nucleophilic substitution and coupling reactions, contribute to its broad applicability. The methyl ester group offers straightforward derivatization potential, while the 1-methylpyrazole substituent provides steric and electronic modulation, useful in medicinal chemistry and agrochemical research. This compound is particularly advantageous for fine-tuning molecular properties in drug discovery.
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate structure
1250581-39-5 structure
Product Name:methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
CAS No:1250581-39-5
MF:C8H12N2O2
MW:168.193081855774
CID:5177739
PubChem ID:62395394
Update Time:2025-05-25

methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
    • methyl 2-(1-methylpyrazol-4-yl)propanoate
    • methyl2-(1-methyl-1H-pyrazol-4-yl)propanoate
    • Z982130804
    • Inchi: 1S/C8H12N2O2/c1-6(8(11)12-3)7-4-9-10(2)5-7/h4-6H,1-3H3
    • InChI Key: GOVILENCRWCRAA-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)C1C=NN(C)C=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • XLogP3: 0.6
  • Topological Polar Surface Area: 44.1

methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-101201-0.05g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
0.05g
$205.0 2023-10-28
Enamine
EN300-101201-0.1g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
0.1g
$306.0 2023-10-28
Enamine
EN300-101201-0.25g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
0.25g
$438.0 2023-10-28
Enamine
EN300-101201-0.5g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
0.5g
$691.0 2023-10-28
Enamine
EN300-101201-1.0g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
1.0g
$884.0 2023-07-06
Enamine
EN300-101201-2.5g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
2.5g
$1735.0 2023-10-28
Enamine
EN300-101201-5.0g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
5.0g
$2566.0 2023-07-06
Enamine
EN300-101201-10.0g
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%
10.0g
$3807.0 2023-07-06
Chemenu
CM464838-250mg
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%+
250mg
$488 2023-03-19
Chemenu
CM464838-500mg
methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate
1250581-39-5 95%+
500mg
$760 2023-03-19

Additional information on methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate

Methyl 2-(1-Methyl-1H-Pyrazol-4-Yl)Propanoate: A Comprehensive Overview

Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate, identified by the CAS number 1250581-39-5, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications. This compound belongs to the class of esters and features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of this pyrazole moiety contributes to its distinctive chemical behavior and reactivity.

The methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate structure is characterized by a propanoate group attached to the pyrazole ring. The methyl substitution on the pyrazole ring further enhances its stability and reactivity. This compound is synthesized through a series of well-established organic reactions, including nucleophilic substitution and condensation processes. Its synthesis has been optimized in recent studies to improve yield and purity, making it more accessible for various applications.

One of the most notable applications of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate is in the field of materials science, particularly in the development of advanced polymers and coatings. The compound's ability to form stable cross-links with other monomers makes it an ideal candidate for creating high-performance materials with enhanced mechanical and thermal properties. Recent research has focused on its use in creating biodegradable polymers, which are increasingly sought after in environmentally conscious industries.

In addition to its role in materials science, methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate has shown promise in pharmaceutical research. Its unique structure allows for interactions with various biological molecules, making it a potential lead compound for drug development. Studies have explored its activity against enzymes involved in metabolic disorders, highlighting its potential as a therapeutic agent. Furthermore, its ability to act as a chelating agent has opened avenues for its use in metalloenzyme inhibition and metal ion coordination chemistry.

The chemical stability of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate under various conditions has been extensively studied. Research indicates that it exhibits excellent thermal stability, retaining its structure even at elevated temperatures. This property makes it suitable for applications requiring high-temperature performance, such as in aerospace materials or high-performance adhesives.

Recent advancements in green chemistry have also influenced the synthesis and application of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate. Researchers have developed eco-friendly methods for its production, reducing the environmental footprint associated with traditional synthesis routes. These methods often involve the use of renewable feedstocks and catalytic systems that minimize waste and energy consumption.

Moreover, the compound's role in catalysis has been explored in depth. Its ability to act as a ligand in transition metal-catalyzed reactions has been leveraged to enhance reaction efficiency and selectivity. Studies have demonstrated its effectiveness in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. This capability positions it as a valuable tool in the synthesis of complex organic molecules.

Another area of interest is the electrochemical properties of methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate. Research into its application as an electrolyte additive in lithium-ion batteries has shown promising results. Its ability to stabilize electrode surfaces and improve ion transport properties could lead to longer-lasting and more efficient energy storage solutions.

In conclusion, methyl 2-(1-methyl-1H-pyrazol-4-yil)propanoate (CAS No. 1250581395) is a versatile compound with a wide range of applications across multiple disciplines. From materials science to pharmaceuticals and catalysis, its unique chemical properties continue to drive innovative research and development efforts. As advancements in synthesis methods and application techniques unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.